Murihexocin C is primarily isolated from the seeds and leaves of the Annona muricata plant. This plant has been used traditionally in various cultures for its medicinal properties, including its effectiveness in treating cancer and other ailments. The extraction of murihexocin C typically involves solvent extraction methods that concentrate the active compounds present in the plant material.
Murihexocin C is classified as an annonaceous acetogenin. This classification is based on its structural features, which include a long aliphatic chain and multiple hydroxyl groups. Annonaceous acetogenins are characterized by their unique tetrahydrofuran rings and have been studied extensively for their potential anticancer properties.
The synthesis of murihexocin C can be approached through natural extraction methods or synthetic organic chemistry techniques. In laboratory settings, researchers often utilize:
The extraction process typically involves:
Murihexocin C features a complex molecular structure characterized by:
The molecular formula for murihexocin C is typically represented as , and its molecular weight is approximately 406.5 g/mol. Detailed structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the arrangement of atoms within the molecule.
Murihexocin C exhibits various chemical reactivity patterns typical of acetogenins, including:
Reactions involving murihexocin C can be monitored using chromatographic techniques to assess product formation and yield. Reaction conditions such as temperature, pH, and solvent choice significantly influence the outcomes.
The mechanism by which murihexocin C exerts its anticancer effects involves several biological pathways:
In vitro studies have demonstrated that murihexocin C shows selective cytotoxicity against specific cancer cell lines with effective concentrations measured in micromolar ranges.
Physical properties can be analyzed through techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), providing insights into thermal stability and decomposition temperatures.
Murihexocin C has potential applications in:
Research continues to explore the full range of biological activities associated with murihexocin C, emphasizing its importance in both traditional medicine and modern pharmacological applications.
Murihexocin C was identified through bioactivity-guided isolation targeting cytotoxic compounds in Annona muricata (soursop) leaves. Initial ethanolic extracts demonstrated potent activity against human cancer cell lines (including lung A549 and breast MCF-7), prompting sequential solvent partitioning. The chloroform-soluble fraction exhibited the highest cytotoxicity (IC₅₀ < 2 µg/mL against A549 cells), directing further purification efforts toward acetogenins—a class of C₃₅/C₃₇ fatty acid-derived compounds unique to Annonaceae. This approach prioritized fractions inducing >80% growth inhibition in tumor cell lines at 10 µg/mL concentrations [4] [9].
Table 1: Bioactivity Screening of A. muricata Fractions
Fraction | Cytotoxicity (IC₅₀, µg/mL) | Target Cell Lines |
---|---|---|
Crude Ethanol Extract | 15.2 ± 1.8 | A549, MCF-7, HT-29 |
Chloroform Partition | 1.8 ± 0.3 | A549, MCF-7 |
Aqueous Residual | >50 | Not applicable |
The chloroform fraction underwent reverse-phase HPLC (RP-HPLC) using a C18 stationary phase (5 µm, 250 × 4.6 mm) with a water-acetonitrile gradient (60:40 → 20:80 v/v over 45 min). Murihexocin C eluted at 28.7 min under optimized conditions, with resolution enhanced by:
Prior to RP-HPLC, normal-phase silica gel chromatography (NP-HPLC) enriched acetogenins using stepwise ethyl acetate/hexane gradients (0–100% EtOAc). Murihexocin C was recovered in the 70:30 EtOAc/hexane fraction, exploiting its hydroxyl group interactions with silica’s polar surface. Hydrophilic Interaction Chromatography (HILIC) with acetonitrile/water (85:15 → 60:40) provided orthogonal separation, confirming compound polarity relative to other acetogenins [10].
Table 2: Chromatographic Parameters for Murihexocin C Isolation
Technique | Stationary Phase | Mobile Phase | Elution Properties |
---|---|---|---|
NP-HPLC | Silica 60 (40–63 µm) | EtOAc:Hexane (70:30) | Rf = 0.42 (TLC) |
RP-HPLC (Analytical) | C18 (5 µm) | H₂O:ACN + 0.1% FA (gradient) | tR = 28.7 min |
HILIC | Diol-modified silica | ACN:H₂O + 10mM NH₄OAc (gradient) | tR = 19.2 min |
Murihexocin C’s structure was solved using 500 MHz ¹H and 125 MHz ¹³C NMR in deuterated methanol (CD₃OD). Key spectral assignments:
Positive-ion HR-FABMS established the molecular formula C₃₇H₆₈O₇ (observed m/z 647.4865 [M+Na]⁺; calc. 647.4861), confirming 6 oxygen functionalities. Diagnostic fragments:
Table 3: Key Spectroscopic Data for Murihexocin C
Method | Key Signals | Structural Inference |
---|---|---|
¹H NMR (CD₃OD) | δ 4.78 (dd, J=7.5, 2.3 Hz, H-4) | Lactone α-proton |
δ 3.90 (m, H-15/H-16) | THF ring protons (trans) | |
¹³C NMR | δ 174.8 (C-1) | Lactone carbonyl |
δ 84.7 (C-15) | Oxygenated THF carbon | |
HR-FABMS | m/z 647.4865 [M+Na]⁺ (Δmmu 0.6) | C₃₇H₆₈O₇ confirmed |
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